4',4',6',8'-tetramethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Description
The compound 4',4',6',8'-tetramethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is a spirocyclic hybrid molecule featuring a benzoxazine-pyrroloquinoline core. Its synthesis typically involves multi-step reactions, including condensation of pyrrolo[3,2,1-ij]quinoline precursors with oxazine-forming reagents under acidic conditions (e.g., acetic acid with sodium acetate) . Key structural characteristics include:
- Spiro junction: Links benzoxazine and pyrroloquinoline moieties, inducing conformational rigidity.
- Substituents: Four methyl groups (4',4',6',8') enhance steric bulk and influence solubility and reactivity.
- Functional groups: A lactam (2'-one) and ether (benzoxazine) contribute to hydrogen-bonding interactions.
Analytical validation includes NMR (¹H/¹³C), IR (confirming carbonyl and C=S stretches), and HPLC-HRMS for molecular weight confirmation .
Properties
IUPAC Name |
6',9',11',11'-tetramethylspiro[1,4-dihydro-3,1-benzoxazine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-13-9-16-14(2)11-21(3,4)24-19(16)17(10-13)22(20(24)25)23-18-8-6-5-7-15(18)12-26-22/h5-10,14,23H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIACQVUHEZGCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C4(C2=O)NC5=CC=CC=C5CO4)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings
Spirocyclic derivatives (e.g., cyclohexane-fused) require harsher conditions (reflux with oxalyl chloride) but achieve moderate yields (61%) .
Physicochemical Properties: Solubility: Methyl groups in the target compound improve lipid solubility vs. halogenated analogs (e.g., 8-iodo derivative). Melting Points: Higher m.p. in spiro compounds (254–256°C) vs. non-spiro analogs (235–237°C) due to rigid conformations .
Biological Activity :
- Halogenated derivatives (e.g., 8-iodo) show anticoagulant activity (FXa IC₅₀: 3.68 μM), attributed to C=S and halogen interactions with serine proteases .
- The target compound’s lack of reported activity may reflect its methyl-dominated substituent profile, which limits polar interactions.
Research Implications
- Structure-Activity Relationships (SAR) : Methyl groups enhance metabolic stability but reduce target engagement compared to halogen or heterocycle substitutions.
- Synthetic Scalability : The target compound’s straightforward synthesis (acetic acid-mediated condensation) makes it a viable scaffold for further optimization .
Data Tables
Table 1: Comparative Spectral Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
